molecular formula C18H19N5O2S B2686345 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880804-40-0

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2686345
CAS No.: 880804-40-0
M. Wt: 369.44
InChI Key: NRILLCGXKHYBED-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound AS111) is a 1,2,4-triazole derivative with a molecular formula of C₁₉H₂₀N₆O₂S (based on analogous structures in and ). Its core structure consists of a triazole ring substituted with an amino group, a 4-methoxyphenyl group, and a thioether-linked acetamide moiety bearing a 3-methylphenyl substituent. Key physicochemical properties include a molecular weight of approximately 412.47 g/mol (calculated from ) and a ChemSpider ID of 2911611 (for structurally related analogs) .

Biological Activity:
Compound AS111 has demonstrated significant anti-inflammatory activity. In vivo studies on formalin-induced edema in rats revealed that AS111 exhibits 1.28 times greater efficacy than the reference drug diclofenac sodium (8 mg/kg dose) . Computational modeling suggests this activity arises from hydrophobic interactions with cyclooxygenase-2 (COX-2), particularly through stabilization by the 3-methylphenyl group and the triazole-thioacetamide backbone .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-4-3-5-14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-8-15(25-2)9-7-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRILLCGXKHYBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step usually involves the use of a methoxy-substituted benzaldehyde or benzyl chloride, which reacts with the triazole intermediate.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have indicated that triazole-based compounds can inhibit the growth of various cancer cell lines, including those derived from breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapeutics .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism has been validated in numerous studies where triazole compounds demonstrated efficacy against pathogenic fungi such as Candida species and Aspergillus species .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Triazoles have been implicated in modulating inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values lower than standard chemotherapeutics.
AntifungalShowed effective inhibition of Candida albicans growth in vitro with minimum inhibitory concentrations comparable to established antifungal agents.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models, indicating potential for treating chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide often involves multi-step reactions starting from readily available precursors. Variations in the substituents on the triazole ring can lead to derivatives with enhanced potency or altered selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, altering their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl-acetamide linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Compound AS111 vs. Pyridinyl Derivatives: Replacement of the 4-methoxyphenyl group with a 2-pyridinyl moiety (e.g., 2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides) retains anti-inflammatory activity but reduces potency. For example, the 2-pyridinyl analog showed activity comparable to diclofenac, whereas AS111 surpassed it by 28% .
  • Chlorophenyl vs. Methoxyphenyl Substitution :
    A chlorophenyl-substituted analog (2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, ) exhibited lower solubility due to the electron-withdrawing chlorine atom, which may hinder bioavailability compared to AS111’s methoxy group .

Comparison with Furan-2-yl Derivatives

Triazole-acetamides substituted with furan-2-yl groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated anti-exudative activity at 10 mg/kg, matching diclofenac’s efficacy in some cases (). However, AS111’s 4-methoxyphenyl group likely enhances COX-2 binding affinity, contributing to superior anti-inflammatory outcomes .

Antimicrobial and Antiviral Triazole Analogs

Pyridin-4-yl Derivatives

Compounds such as N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1–KA15, ) showed broad-spectrum antimicrobial activity. Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improved efficacy against E. coli and S. aureus. In contrast, AS111’s 3-methylphenyl group prioritizes anti-inflammatory over antimicrobial activity .

Reverse Transcriptase Inhibitors

Triazole derivatives like AM31 and AM33 (), substituted with hydroxyphenyl groups, exhibited nanomolar binding to HIV-1 reverse transcriptase. These compounds highlight the scaffold’s versatility, as AS111’s methoxyphenyl and methylphenyl groups are optimized for COX-2 inhibition rather than viral targets .

Ionotropic Receptor Modulators

Compounds such as VUAA1 and OLC15 () feature ethylphenyl and pyridinyl substituents, acting as insect Orco receptor agonists/antagonists. While structurally similar to AS111, their biological targets differ entirely, underscoring the triazole-acetamide scaffold’s adaptability across therapeutic areas .

Key Observations :

  • Pyridinyl and furanyl analogs require 4–5 hours for synthesis, with yields ranging from 50% to 83% .
  • Carboxylic acid derivatives (e.g., 7a) exhibit lower melting points, likely due to increased polarity .

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide , also known as a sulfanyltriazole derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Chemical Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 565179-65-9
  • IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Anticancer Activity

Research indicates that sulfanyltriazoles exhibit significant anticancer properties. A study demonstrated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. For instance, derivatives with similar structures showed promising IC50 values, suggesting potential for further development as anticancer agents .

Compound Cell Line IC50 (µM)
Compound AMCF-715.0
Compound BHCT-11612.5
Target CompoundMCF-7TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfanyltriazoles have shown effectiveness against a range of bacterial strains and fungi. For example, compounds with a similar triazole structure demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiviral Properties

The antiviral potential of sulfanyltriazoles is notable, especially against HIV and other viral infections. Studies have reported that certain triazole derivatives can inhibit viral replication effectively. The mechanism often involves interference with viral enzymes or host cell interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Receptor Modulation : Some derivatives may modulate receptor activity, influencing pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Screening

A recent screening of a library of sulfanyltriazole compounds identified several candidates with potent anticancer activity. The study utilized multicellular spheroid models to more accurately reflect in vivo conditions. The lead compound from this screening exhibited an IC50 value significantly lower than standard chemotherapeutics used for comparison .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various triazole derivatives against clinical isolates of bacteria, the target compound demonstrated superior efficacy compared to traditional antibiotics. This suggests that it could be developed as a novel antibacterial agent .

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